molecular formula C8H14Cl2N2S B1396953 N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride CAS No. 1332529-49-3

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride

Cat. No.: B1396953
CAS No.: 1332529-49-3
M. Wt: 241.18 g/mol
InChI Key: IYKOCPPZEROMTF-UHFFFAOYSA-N
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Description

N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride is a small organic molecule featuring a cyclopropanamine moiety linked via a methylene group to a 4-methyl-1,3-thiazol-5-yl ring. The dihydrochloride salt enhances its solubility in aqueous environments, a critical factor for pharmacological applications.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-6-8(11-5-10-6)4-9-7-2-3-7;;/h5,7,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKOCPPZEROMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclopropanamine in the presence of suitable reagents and catalysts. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives can inhibit the activity of P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer cells. By modulating P-gp activity, these compounds can enhance the efficacy of chemotherapeutic agents like paclitaxel and doxorubicin in resistant cancer cell lines .

Inhibition of Kinases
The compound may also serve as a scaffold for developing inhibitors targeting specific kinases involved in cancer progression. For example, thiazole-based compounds have been identified as potential inhibitors of PfGSK3 and PfPK6 kinases, which are crucial for the survival of Plasmodium falciparum, the malaria-causing parasite . This suggests a dual role where the compound could be explored for both anticancer and antimalarial applications.

Pharmacological Studies

Modulation of Ion Channels
this compound has been investigated for its potential to modulate ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR). Compounds that affect CFTR function can be beneficial in treating cystic fibrosis and related disorders. The ability to enhance or inhibit CFTR activity through targeted molecular interactions represents a significant therapeutic avenue .

Structure-Based Drug Design

Lead Compound Development
The compound's unique structure allows it to be utilized in structure-based drug design approaches. By employing molecular docking techniques, researchers can identify how this compound interacts with various biological targets, facilitating the design of more effective analogs. For example, iterative molecular docking studies have led to the identification of novel ligands that bind to critical sites on target proteins, enhancing their pharmacological profiles .

Case Studies

Study Focus Findings
Study on P-glycoprotein modulationInvestigated the effect of thiazole derivatives on drug resistanceSignificant reversal of resistance to paclitaxel observed; IC50 values indicated effective inhibition
Antimalarial researchTargeting PfGSK3 and PfPK6 kinasesIdentified thiazole derivatives as potential inhibitors; showed promise in reducing parasite viability
CFTR modulation studyEvaluated small molecules affecting CFTR functionDiscovered compounds that improve CFTR folding and function, suggesting therapeutic applications for cystic fibrosis

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

The compound’s key structural features are compared below with related molecules:

Table 1: Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride C₈H₁₃N₂S·2HCl 241.92 Not reported Cyclopropane, thiazole ring, dihydrochloride salt
N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride C₈H₁₆N₃S·2HCl 268.22 Not reported Thiazole-2-yl substitution, dimethylamine, dihydrochloride salt
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 133–135 Bipyrazole core, chloro and cyano substituents, aromatic rings
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate C₄₄H₅₁N₇O₆S₂ 846.06 Not reported Complex ester-carbamate structure, multiple stereocenters, thiazole moieties

Key Differences and Implications

Cyclopropane vs. In contrast, pyrazole derivatives (e.g., 3a–3p) rely on aromatic stacking for interactions, which may improve solubility but reduce strain-induced reactivity .

Thiazole Substitution Patterns: The 4-methyl-thiazol-5-yl group distinguishes the compound from thiazole-2-yl analogs (e.g., N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride).

Salt Form and Solubility :

  • The dihydrochloride salt improves aqueous solubility compared to neutral analogs like 3a–3p, which lack ionizable groups. This property is critical for bioavailability in drug development .

Molecular Weight and Complexity :

  • The target compound (MW ~242) is significantly smaller than pyrazole-4-carboxamides (MW ~400–437) and carbamate derivatives (MW ~846). Lower molecular weight may enhance membrane permeability but reduce binding avidity due to fewer interaction sites .

Pharmacological Potential (Inferred)

  • Thiazole Role: Thiazole rings are known for antimicrobial and anticancer activities. The 4-methyl substitution may modulate electron density, affecting interactions with biological targets like kinases or GPCRs .
  • Cyclopropane Impact : The strained cyclopropane ring could mimic transition states in enzymatic reactions, enhancing inhibitory effects—a strategy seen in drugs like ticagrelor .

Biological Activity

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₄Cl₂N₂S
  • Molecular Weight : 241.17 g/mol
  • CAS Number : 1332529-42-6

Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound contributes to its unique biological profile.

Target Interactions

Thiazole compounds often interact with various biological targets, affecting multiple biochemical pathways. The primary mechanisms include:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit enzymes involved in drug metabolism and transport, such as P-glycoprotein (P-gp), which plays a crucial role in multidrug resistance (MDR) in cancer cells .
  • Antimicrobial Activity : These compounds exhibit activity against a range of pathogens by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Antitumor Effects : Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Description Reference
AntimicrobialExhibits significant activity against Gram-positive and Gram-negative bacteria.
AntitumorInduces apoptosis in human cancer cell lines; inhibits tumor growth in vivo.
P-glycoprotein ModulationReverses drug resistance by inhibiting P-gp activity; enhances intracellular drug accumulation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that this compound showed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Cancer Research :
    In vitro studies revealed that this compound effectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The apoptotic effect was mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Drug Resistance Reversal :
    A recent investigation into the compound's ability to reverse multidrug resistance highlighted its potential as a P-gp inhibitor. The study found that treatment with this thiazole derivative significantly increased the accumulation of chemotherapeutic agents in resistant cell lines, suggesting a promising role in enhancing the efficacy of existing cancer therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : React 4-methylthiazole derivatives with cyclopropanamine precursors under basic conditions (e.g., triethylamine in dioxane) to form the thiazole-cyclopropanamine backbone .

Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt .

Purification : Recrystallize from ethanol-DMF mixtures to achieve >97% purity .
Key Conditions :

StepReagents/ConditionsYieldReference
1Triethylamine, dioxane, 20–25°C~70%
3Ethanol-DMF recrystallization97% purity

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., cyclopropane C-H at δ ~1.2–1.5 ppm, thiazole protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ expected at m/z 201.12 for C5_5H10_{10}Cl2_2N2_2S) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯Cl interactions in the dihydrochloride form) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol-DMF (1:1) to remove unreacted amines or byproducts .
  • Column Chromatography : Employ silica gel with chloroform-methanol (9:1) for intermediate purification .
  • Acid-Base Extraction : Wash with 10% NaHCO3_3 to eliminate acidic impurities .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

  • Methodological Answer : X-ray studies reveal:
  • Classical Hydrogen Bonds : N–H⋯Cl interactions form centrosymmetric dimers, stabilizing the dihydrochloride structure .
  • Non-classical Interactions : C–H⋯O/F weak bonds contribute to layered packing (Table 1) .
    Table 1: Hydrogen Bond Parameters
Donor–AcceptorDistance (Å)Angle (°)Symmetry Operation
N1–H1⋯Cl12.98165-x+2, -y+1, -z+1
C4–H4⋯O33.21148x+1, y, z

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Variable Temperature NMR : Probe dynamic effects (e.g., cyclopropane ring strain causing peak broadening) .
  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with computed values to identify conformational isomers .
  • 2D NMR (COSY, HSQC) : Assign overlapping thiazole and cyclopropane protons unambiguously .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Design : Modify substituents on the thiazole (e.g., 4-methyl vs. 5-chloro) or cyclopropane ring (e.g., methyl vs. ethyl groups) to assess anti-cancer or enzyme-inhibitory effects .
  • Pharmacophore Mapping : Use docking studies to identify key interactions (e.g., thiazole N with PFOR enzyme active sites) .
  • Biological Assays : Test analogs in in vitro cytotoxicity screens (e.g., MTT assay against HeLa cells) and compare IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in scale-up synthesis?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., slower amine-chloroacetyl chloride coupling at >10 mmol scale) .
  • Solvent Optimization : Replace dioxane with THF or acetonitrile to improve solubility of intermediates .
  • Quenching Protocol : Adjust HCl addition rate during salt formation to prevent localized overheating and decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 2
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N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride

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